Tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a cyanide group, and a chlorosulfonylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Cyanide Group: The cyanide group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide.
Addition of the Chlorosulfonylethyl Group: The chlorosulfonylethyl group can be added through a sulfonylation reaction using chlorosulfonic acid and an appropriate alkylating agent.
Protection with Tert-butyl Group: The final step involves the protection of the piperidine nitrogen with a tert-butyl group using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorosulfonylethyl group.
Scientific Research Applications
Tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-cyanopiperidine-1-carboxylate: Lacks the chlorosulfonylethyl group, making it less reactive in certain chemical reactions.
4-(2-Chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate: Lacks the tert-butyl group, affecting its stability and solubility.
Uniqueness
Tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate is unique due to the presence of both the tert-butyl and chlorosulfonylethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2O4S/c1-12(2,3)20-11(17)16-7-4-13(10-15,5-8-16)6-9-21(14,18)19/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVUWKILJVMIQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCS(=O)(=O)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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